4-methyl-4H-[1,2,4]triazino[5,6-b]indole-3-thiol
CAS No.: 61602-97-9
Cat. No.: VC17840916
Molecular Formula: C10H8N4S
Molecular Weight: 216.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61602-97-9 |
|---|---|
| Molecular Formula | C10H8N4S |
| Molecular Weight | 216.26 g/mol |
| IUPAC Name | 4-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thione |
| Standard InChI | InChI=1S/C10H8N4S/c1-14-9-8(12-13-10(14)15)6-4-2-3-5-7(6)11-9/h2-5,11H,1H3 |
| Standard InChI Key | JHDMDHLBOKQPPX-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=C(C3=CC=CC=C3N2)N=NC1=S |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Structure
The systematic IUPAC name for this compound is 4-methyl-5H-[1, triazino[5,6-b]indole-3-thione , reflecting its fused bicyclic system. The core structure consists of an indole moiety (a benzene ring fused to a pyrrole ring) linked to a 1,2,4-triazine ring. The methyl group at position 4 and the thione group at position 3 introduce steric and electronic modifications that influence reactivity and intermolecular interactions.
The molecular structure can be represented as:
Simplified skeletal structure highlighting the triazinoindole core .
Synthetic Analogues and Related Compounds
Structural analogues such as 5-benzyl-4H- triazino[5,6-b]indole-3-thione (molecular formula ) share the triazinoindole backbone but differ in substituents . These variants often exhibit distinct biological profiles, as demonstrated by hydrazone derivatives of 1,2,4-triazole-3-thiols showing cytotoxicity against melanoma and breast cancer cells .
Synthesis and Manufacturing
Purification and Characterization
Purification typically involves column chromatography or recrystallization, followed by spectroscopic validation:
Physicochemical Properties
Molecular Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 247.29 g/mol | |
| Melting Point | Not reported | - |
| Solubility | Likely polar aprotic solvents |
Stability and Reactivity
The thione group (-C=S) confers susceptibility to oxidation, necessitating storage under inert atmospheres . The methyl group enhances lipophilicity, potentially improving membrane permeability in biological systems .
| Hazard Category | GHS Code | Statement |
|---|---|---|
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Respiratory Irritation | H335 | May cause respiratory irritation |
Applications and Future Directions
Medicinal Chemistry
The compound’s scaffold is a promising lead for anticancer agents, particularly given the activity of analogues against treatment-resistant cancers . Structural optimization could enhance selectivity and reduce off-target effects.
Materials Science
Conjugated π-systems in triazinoindoles may find use in organic semiconductors or fluorescent probes, though this remains unexplored.
Recent Research and Developments
A 2022 study on triazole-thiol derivatives highlighted the importance of the thiol group in conferring cytotoxicity . Concurrently, AK Scientific’s 2025 safety data sheet underscores the compound’s stability challenges , urging improved synthetic protocols to mitigate decomposition.
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